molecular formula C26H27N3O3S2 B11971265 (5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11971265
M. Wt: 493.6 g/mol
InChI Key: CTJPQNQSDKFRHC-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine-derived thiazolidinone with a complex heterocyclic framework. Its structure features:

  • A 1,3-thiazolidin-4-one core with a 2-thioxo group, a common pharmacophore in enzyme inhibitors.
  • A (5Z)-configured methylene bridge linking the thiazolidinone to a substituted pyrazole ring.
  • A 3-(2-methoxyethyl) substituent on the thiazolidinone nitrogen, providing flexibility and moderate lipophilicity.

This compound is synthesized via condensation reactions, likely involving Knoevenagel-type mechanisms, as seen in analogous thiazolidinone derivatives . Its stereochemistry and crystal packing are typically resolved using X-ray crystallography with SHELX software .

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O3S2/c1-4-13-32-21-10-11-22(18(2)15-21)24-19(17-29(27-24)20-8-6-5-7-9-20)16-23-25(30)28(12-14-31-3)26(33)34-23/h5-11,15-17H,4,12-14H2,1-3H3/b23-16-

InChI Key

CTJPQNQSDKFRHC-KQWNVCNZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with key analogs (Table 1 and analysis):

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name / ID R1 (Thiazolidinone N3) Pyrazole Substituents (R2) Key Features & Implications References
Target Compound 2-Methoxyethyl 3-(2-Methyl-4-propoxyphenyl) Moderate lipophilicity; enhanced solubility due to methoxyethyl. Propoxy group increases steric hindrance.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) Phenyl 2-Methylbenzylidene Higher rigidity due to aromatic R1. Limited solubility but strong π-π interactions.
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-3-isobutyl... Isobutyl 3-(4-Ethoxy-2-methylphenyl) Increased lipophilicity from branched alkyl chain. Ethoxy group reduces steric bulk compared to propoxy.
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}... Hexyl 3-(2-Methyl-4-propoxyphenyl) High lipophilicity; potential membrane permeability but poor aqueous solubility.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) Phenyl 2-Hydroxybenzylidene Hydrogen-bonding capability via -OH group; improved crystallinity.

Key Findings

Substituent Effects on Solubility and Lipophilicity

  • The 2-methoxyethyl group in the target compound balances solubility and lipophilicity better than phenyl (I) or hexyl (VII) substituents. Methoxy groups enhance water solubility via polar interactions, while ethyl chains prevent excessive hydrophobicity .
  • In contrast, the isobutyl group (V) and hexyl chain (VII) prioritize lipophilicity, making them suitable for membrane-targeted applications but challenging for formulation .

Hydroxybenzylidene derivatives (II, IV) exhibit intramolecular hydrogen bonding (e.g., S(6) motifs), stabilizing crystal packing and enhancing thermal stability .

Synthetic Accessibility The target compound’s synthesis likely follows established routes for rhodanine derivatives, such as condensation of 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one with a pyrazole carbaldehyde precursor . Yields depend on substituent reactivity; electron-donating groups (e.g., methoxy) may accelerate Knoevenagel steps .

Crystallographic Behavior Thiazolidinones with flexible R1 groups (e.g., methoxyethyl) show less planar molecular conformations than rigid analogs (e.g., phenyl). This flexibility may reduce crystallization efficiency but improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.